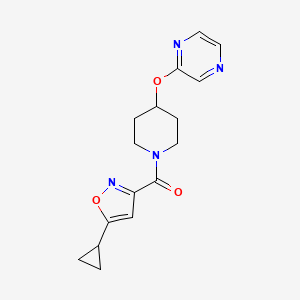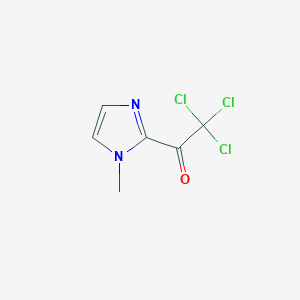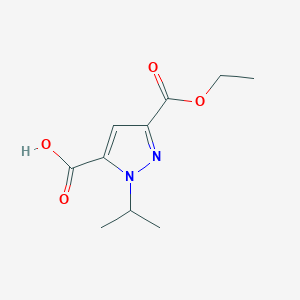![molecular formula C24H20O6 B2665441 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 858770-58-8](/img/structure/B2665441.png)
3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It also contains methoxyphenol groups, which are phenol ethers .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chromen-4-one core and multiple methoxyphenol groups. These groups could potentially engage in various intermolecular interactions, affecting the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The methoxyphenol groups could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the methoxyphenol groups could potentially increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One significant application of chromen-4-one derivatives is in antiviral research. A study identified phenolic compounds from Cassia siamea, including chromen-4-one derivatives, demonstrating potential anti-tobacco mosaic virus (anti-TMV) activity. This suggests a promising avenue for antiviral research using such compounds (Li et al., 2015).
Antimicrobial Effects
Chromen-4-one derivatives are also explored for their antimicrobial properties. A study on tectorigenin monohydrate, a similar compound, isolated from Belamcanda chinensis, reported antimicrobiotic and anti-inflammatory effects, highlighting the potential of chromen-4-one derivatives in treating microbial infections and inflammation (Liu et al., 2008).
Phototransformation Studies
The phototransformation of chromen-4-ones, as detailed in a study, offers insights into their chemical behavior under light exposure. This research is crucial for understanding the stability and potential applications of these compounds in light-sensitive environments (Khanna et al., 2015).
Synthesis and Drug Design
Chromen-4-one derivatives are used in the synthesis of various compounds with potential pharmacological applications. One such study involved synthesizing novel chromen-2-one derivatives with significant antibacterial and antifungal activity. This demonstrates their potential in drug discovery and development (Mandala et al., 2013).
Molecular Modeling and Structural Analysis
Molecular modeling and structural analysis of chromen-4-one derivatives provide essential information for drug design and material science. Studies involving X-ray crystallography and NMR spectroscopy of these compounds contribute to a deeper understanding of their chemical properties and potential applications (Yuan et al., 2010).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-19-22(13-18)29-15-23(24(19)25)30-21-9-4-3-8-20(21)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNZUUFILXTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)
![1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665362.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)


![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)


![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)
![3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2665379.png)

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)